molecular formula C25H19N5OS B5177230 3-methyl-1-phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}-1H-thieno[2,3-c]pyrazole-5-carboxamide

3-methyl-1-phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}-1H-thieno[2,3-c]pyrazole-5-carboxamide

Cat. No.: B5177230
M. Wt: 437.5 g/mol
InChI Key: FFQDNOMGHJIZFU-UHFFFAOYSA-N
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Description

3-methyl-1-phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}-1H-thieno[2,3-c]pyrazole-5-carboxamide is a complex organic compound belonging to the class of heterocyclic compounds This compound features a thieno[2,3-c]pyrazole core, which is known for its diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}-1H-thieno[2,3-c]pyrazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thioamide and hydrazine derivatives to form the thieno[2,3-c]pyrazole core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of heterogeneous catalysts can be employed to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}-1H-thieno[2,3-c]pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols .

Scientific Research Applications

3-methyl-1-phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}-1H-thieno[2,3-c]pyrazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-1-phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}-1H-thieno[2,3-c]pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, resulting in the observed biological effects .

Properties

IUPAC Name

3-methyl-1-phenyl-N-(4-phenyldiazenylphenyl)thieno[2,3-c]pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N5OS/c1-17-22-16-23(32-25(22)30(29-17)21-10-6-3-7-11-21)24(31)26-18-12-14-20(15-13-18)28-27-19-8-4-2-5-9-19/h2-16H,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFQDNOMGHJIZFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)NC3=CC=C(C=C3)N=NC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001038216
Record name 1H-Thieno[2,3-c]pyrazole-5-carboxamide, 3-methyl-1-phenyl-N-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001038216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329218-91-9
Record name 1H-Thieno[2,3-c]pyrazole-5-carboxamide, 3-methyl-1-phenyl-N-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001038216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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